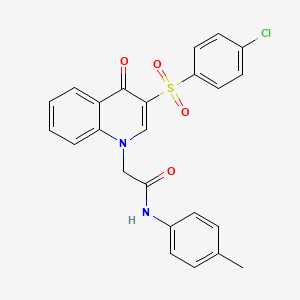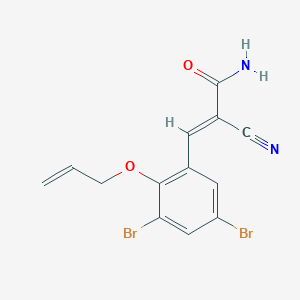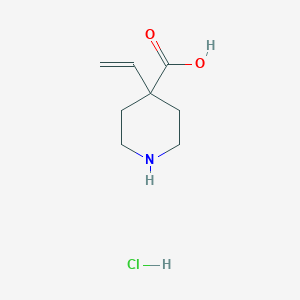![molecular formula C24H17F2N3 B2674565 3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-91-9](/img/structure/B2674565.png)
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H17F2N3 and its molecular weight is 385.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescence Applications
Quinoline derivatives, including pyrazolo[4,3-c]quinolines, are known for their efficient fluorescence. They are widely used in biochemistry and medicine for studying various biological systems. These compounds are particularly valuable as DNA fluorophores due to their fused aromatic systems, which include heteroatoms making them sensitive and selective for specific applications. Their fluorescence properties make them suitable for applications in light-emitting devices and as molecular sensors due to their bright and stable emission under various conditions (Aleksanyan & Hambardzumyan, 2013); (Mu et al., 2010).
Photophysical and Electrochemical Properties
The structural and optical properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied, showing that these compounds exhibit promising photophysical and electrochemical characteristics. These properties are crucial for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their high fluorescence yield and the ability to tune the basicity through fluorine substitution make them resistant to proton donors, enhancing their stability and performance in various applications (Zeyada, El-Nahass, & El-Shabaan, 2016); (Szlachcic & Uchacz, 2018).
Applications in Photodiode Fabrication
Research has also explored the use of pyrazolo[4,3-c]quinoline derivatives in the fabrication of organic-inorganic photodiode devices. These studies have shown that the derivatives can be deposited as thin films to form heterojunction diodes, displaying rectification behavior and photovoltaic properties under both dark and illumination conditions. This application underscores their potential in the development of new types of photodiodes with improved performance parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Sensing and Antitubercular Activity
The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore as a building block for the construction of molecular sensors has been demonstrated. These compounds can be integrated into fluorophore-spacer-receptor systems, showing strong analyte-induced fluorescence enhancement, which is valuable for metal ion recognition. Additionally, certain pyrazolo[3,4-c]quinoline derivatives have been synthesized and tested for their antitubercular activity, offering a new avenue for therapeutic applications (Rurack et al., 2002); (Kantevari et al., 2011).
特性
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGCRSINRUGYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)
![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)
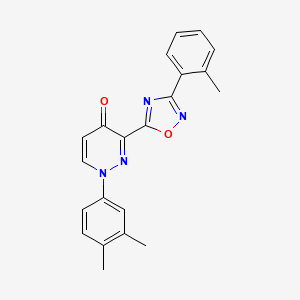
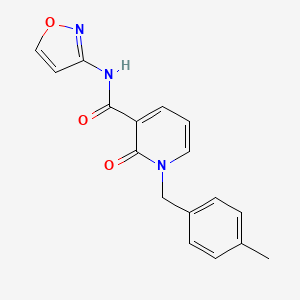
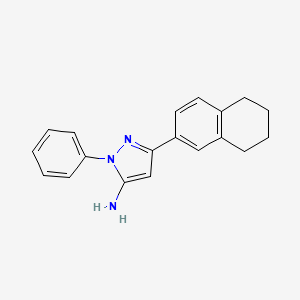
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
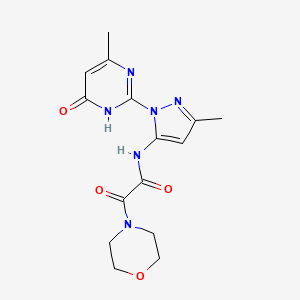
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)
